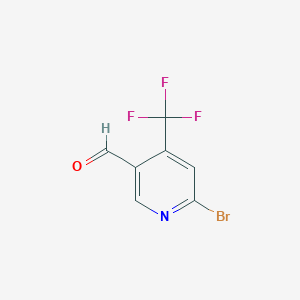
6-Bromo-4-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(trifluoromethyl)nicotinaldehyde is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinaldehyde typically involves the bromination of 4-(trifluoromethyl)nicotinaldehyde. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(trifluoromethyl)nicotinaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound to its corresponding carboxylic acid derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed:
Oxidation: 6-Bromo-4-(trifluoromethyl)nicotinic acid
Reduction: 6-Bromo-4-(trifluoromethyl)nicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 6-Bromo-4-(trifluoromethyl)nicotinaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. Its incorporation into drug molecules can enhance their pharmacokinetic properties and improve their efficacy.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of various industrial chemicals. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 6-Bromo-4-(trifluoromethyl)nicotinaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)nicotinaldehyde
2-Bromo-4-(trifluoromethyl)nicotinaldehyde
6-Bromo-2-(trifluoromethyl)nicotinaldehyde
Uniqueness: 6-Bromo-4-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring
Properties
CAS No. |
1060805-48-2 |
|---|---|
Molecular Formula |
C7H3BrF3NO |
Molecular Weight |
254.00 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-3H |
InChI Key |
HLHLTZUXCXZHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















